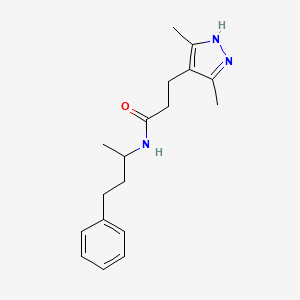

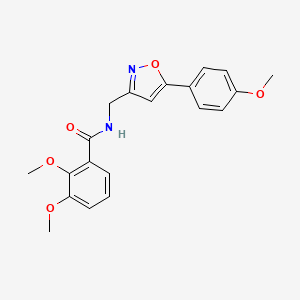

2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including Diels-Alder reactions, reductive cyclization, and etherification processes. For example, the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, a compound with a similar structure, was achieved through a Diels-Alder reaction followed by intramolecular hydrogen bonding and aromatic π-π interactions to form a complex structure (Kranjc, Kočevar, & Perdih, 2011). Another synthesis method for a closely related compound utilized 'one-pot' reductive cyclization, highlighting the complexity and precision required in synthesizing these molecules (Bhaskar et al., 2019).

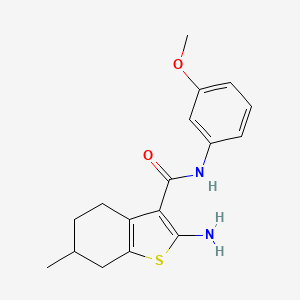

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS, which provide detailed information on the molecular framework and functional groups present. The crystal structure of similar compounds reveals intramolecular N-H···O hydrogen bonds and aromatic π-π interactions, contributing to the stability and three-dimensional framework of these molecules (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds of this complexity often include cycloadditions, etherification, and Beckmann rearrangement, demonstrating their reactivity and potential for chemical modification. The chemical properties are influenced by the specific functional groups present, such as amide bonds and methoxy groups, which affect their reactivity and interaction with other molecules (Chen, Ye, & Hu, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be characterized through X-ray crystallography, which provides insights into the molecular conformation and intermolecular interactions within the crystal lattice. These properties are crucial for understanding the stability and solubility of the compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches and Chemical Interactions

A study by Abu‐Hashem et al. (2020) presents the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential for creating anti-inflammatory and analgesic agents through innovative synthetic pathways. This research highlights the broader context of chemical synthesis in which compounds like 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide could be explored for similar pharmacological potentials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Research by Owton et al. (1995) on the synthesis of an analogue of the osteoarthritis drug rhein demonstrates the importance of structural modifications in drug development. The methods and findings from this study could be applicable to the design and synthesis of derivatives of this compound for improved pharmacokinetic properties or therapeutic efficacy (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide derivatives, indicating the potential of structurally similar compounds in the development of antipsychotic medications. This research underlines the relevance of chemical structure to biological activity, suggesting avenues for the application of this compound in neuropsychiatric drug discovery (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Chemical Structure and Activity Relationships

- The work of Nomura et al. (1999) on antihyperglycemic agents provides insight into the structure-activity relationships of benzamide derivatives. This information is critical for understanding how modifications to the chemical structure can influence biological activity and offers a framework for researching compounds like this compound in the context of diabetes mellitus treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-15-9-7-13(8-10-15)18-11-14(22-27-18)12-21-20(23)16-5-4-6-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHBMHDLSNMMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)

![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)